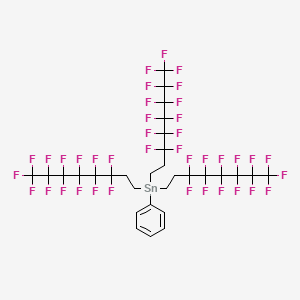

Phenyltris((perfluorohexyl)ethyl)stannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyltris((perfluorohexyl)ethyl)stannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of a phenyl group attached to a tin atom, which is further bonded to three perfluorohexyl ethyl groups. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyltris((perfluorohexyl)ethyl)stannane typically involves a multi-step process. One common method includes the preparation of (perfluorohexyl)ethylmagnesium iodide, which is then reacted with phenyltin trichloride. The detailed steps are as follows :

-

Preparation of (Perfluorohexyl)ethylmagnesium Iodide

- A 500-mL, three-necked flask equipped with a stirring bar and a reflux condenser is dried and cooled under argon.

- Dry ether and 2-perfluorohexyl-1-iodoethane are added to magnesium in the flask.

- The reaction is initiated by sonication and additional dry ether is added while stirring.

- The mixture is heated at reflux and allowed to stand until it reaches room temperature.

-

Formation of this compound

- Phenyltin trichloride is dissolved in dry benzene and added to the Grignard reagent prepared in the previous step.

- The reaction mixture is heated at reflux overnight, then diluted with ether and hydrolyzed with saturated ammonium chloride solution.

- The organic layer is separated, dried, and purified by column filtration over silica.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyltris((perfluorohexyl)ethyl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The phenyl group or the perfluorohexyl ethyl groups can be substituted under specific conditions.

Oxidation and Reduction: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and organometallic compounds. Conditions typically involve the use of solvents like benzene or ether and controlled temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin derivatives, while oxidation may produce tin oxides.

Scientific Research Applications

Phenyltris((perfluorohexyl)ethyl)stannane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of Phenyltris((perfluorohexyl)ethyl)stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as catalysis or stabilization. The perfluorohexyl groups provide hydrophobic properties, enhancing the compound’s stability and solubility in non-polar solvents.

Comparison with Similar Compounds

Similar Compounds

Tris(2-perfluorohexylethyl)tin Hydride: Similar in structure but lacks the phenyl group.

Phenyltris((perfluorooctyl)ethyl)stannane: Contains longer perfluorinated chains.

Uniqueness

Phenyltris((perfluorohexyl)ethyl)stannane is unique due to its combination of a phenyl group and perfluorohexyl ethyl groups, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and chemical robustness.

Biological Activity

Phenyltris((perfluorohexyl)ethyl)stannane is a specialized organotin compound that has garnered attention for its unique biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its organotin structure, which consists of a phenyl group attached to a tin atom that is further bonded to three perfluorohexyl ethyl groups. The presence of fluorinated chains imparts distinct hydrophobic characteristics, influencing its interaction with biological systems.

Biological Activity Overview

Research has indicated that organotin compounds, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Organotin compounds are known for their antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them potential candidates for biocide applications .

- Cytotoxicity : Studies have shown that certain organotin compounds can induce cytotoxic effects in cancer cells, suggesting possible applications in cancer therapy .

- Endocrine Disruption : Some organotin compounds have been implicated in endocrine disruption, affecting hormonal balance in organisms. This raises concerns regarding their environmental impact and safety .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Cell Membrane Interaction : The hydrophobic nature of the perfluoroalkyl groups facilitates interaction with cell membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Organotin compounds may act as enzyme inhibitors, affecting metabolic pathways in microbial and mammalian cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress by generating ROS, contributing to their cytotoxic effects.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various organotin compounds demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an effective antimicrobial agent.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Cytotoxicity in Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Environmental and Safety Considerations

The use of organotin compounds is subject to regulatory scrutiny due to their potential toxicity and environmental persistence. Studies have indicated that while they possess useful biological activities, their ecotoxicity must be carefully evaluated to mitigate adverse effects on ecosystems.

Properties

CAS No. |

175354-30-0 |

|---|---|

Molecular Formula |

C30H17F39Sn |

Molecular Weight |

1237.1 g/mol |

IUPAC Name |

phenyl-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |

InChI |

InChI=1S/3C8H4F13.C6H5.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-2-4-6-5-3-1;/h3*1-2H2;1-5H; |

InChI Key |

AQCCETXOSNSMHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.